1-Benzhydryl-4-(m-tolylsulfonyl)piperazine
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Overview
Description
1-Benzhydryl-4-(m-tolylsulfonyl)piperazine is a compound that belongs to the piperazine family Piperazine derivatives are known for their diverse biological activities and are commonly used in medicinal chemistry
Mechanism of Action
Target of Action
Piperazine-based compounds are frequently found in biologically active compounds . They are found in many marketed drugs in the realm of antidepressants, antipsychotics, antihistamines, antifungals, antibiotics, etc . Therefore, it’s possible that “1-(Diphenylmethyl)-4-(3-methylbenzenesulfonyl)piperazine” could interact with similar targets, but specific targets would need to be identified through experimental studies.
Mode of Action
The mode of action of “1-(Diphenylmethyl)-4-(3-methylbenzenesulfonyl)piperazine” would depend on its specific targets. Piperazine-based compounds generally work by binding to their targets and modulating their activity .
Biochemical Pathways
The affected pathways would depend on the specific targets of “1-(Diphenylmethyl)-4-(3-methylbenzenesulfonyl)piperazine”. Piperazine-based compounds can affect a variety of biochemical pathways due to their diverse targets .
Result of Action
The molecular and cellular effects of “1-(Diphenylmethyl)-4-(3-methylbenzenesulfonyl)piperazine” would depend on its specific targets and mode of action. Piperazine-based compounds can have a variety of effects, including antihistamine, anticancer, antimicrobial, and antioxidant properties .
Preparation Methods
The synthesis of 1-Benzhydryl-4-(m-tolylsulfonyl)piperazine typically involves the reaction of diphenylmethyl chloride with 4-(3-methylbenzenesulfonyl)piperazine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
1-Benzhydryl-4-(m-tolylsulfonyl)piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride, potentially reducing the sulfonyl group to a sulfide.
Substitution: Nucleophilic substitution reactions can occur at the piperazine nitrogen atoms, allowing for the introduction of different substituents. Common reagents include alkyl halides and acyl chlorides.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce sulfides.
Scientific Research Applications
1-Benzhydryl-4-(m-tolylsulfonyl)piperazine has several scientific research applications:
Chemistry: The compound can be used as a building block in organic synthesis, particularly in the development of new piperazine derivatives with potential biological activities.
Biology: It may serve as a tool compound in biochemical studies to investigate the role of piperazine derivatives in various biological processes.
Medicine: Piperazine derivatives are known for their pharmacological properties, including antihistamine, antipsychotic, and antimicrobial activities. This compound could be explored for similar therapeutic applications.
Industry: The compound may find use in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.
Comparison with Similar Compounds
1-Benzhydryl-4-(m-tolylsulfonyl)piperazine can be compared with other piperazine derivatives, such as:
1-(Diphenylmethyl)piperazine: Lacks the 3-methylbenzenesulfonyl group, which may result in different biological activities and properties.
4-(3-Methylbenzenesulfonyl)piperazine: Lacks the diphenylmethyl group, which may also lead to variations in its pharmacological profile.
1-(4-Methylphenyl)-4-(3-methylbenzenesulfonyl)piperazine: Features a different aromatic substituent, potentially altering its chemical and biological properties.
The uniqueness of this compound lies in the combination of the diphenylmethyl and 3-methylbenzenesulfonyl groups, which may confer distinct chemical reactivity and biological activity compared to other piperazine derivatives.
Biological Activity
1-Benzhydryl-4-(m-tolylsulfonyl)piperazine is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, mechanisms of action, and various biological activities, supported by data tables and relevant research findings.
1. Chemical Structure and Synthesis
The compound is characterized by the presence of a piperazine ring substituted with benzhydryl and m-tolylsulfonyl groups. Its molecular formula is C23H24N2O2S with a molecular weight of approximately 396.51 g/mol. The synthesis typically involves the nucleophilic substitution of 1-benzhydrylpiperazine with m-tolylsulfonyl chloride, resulting in the formation of the sulfonamide derivative .
This compound exhibits its biological effects primarily through interaction with specific molecular targets, including:
- Histone Deacetylase Inhibition : It has been shown to selectively inhibit HDAC6, which plays a crucial role in cellular processes such as apoptosis and cell cycle regulation .
- Receptor Binding : The piperazine moiety allows for binding to various receptors, influencing neurotransmission and potentially exhibiting antipsychotic effects .
3.1 Anticancer Activity
Research indicates that this compound has significant anticancer properties, particularly against breast cancer cell lines (e.g., MDA-MB-231). Studies show that it induces early apoptosis in these cells, with a time-dependent increase in apoptotic markers observed through flow cytometry techniques .
3.2 Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Sulfonamides are known for their antibacterial properties, and derivatives like this one have shown effectiveness against various bacterial strains, enhancing their potential as therapeutic agents .
3.3 Neuroprotective Effects
Given its ability to cross the blood-brain barrier, this compound is being investigated for neuroprotective effects, which could be beneficial in treating neurodegenerative diseases .
4. Research Findings and Case Studies
Several studies have documented the biological activity of this compound:
5. Conclusion
This compound represents a promising candidate in drug development due to its multifaceted biological activities. Its mechanisms of action highlight its potential in treating various diseases, particularly cancer and neurodegenerative disorders. Further research is warranted to fully elucidate its therapeutic potential and optimize its pharmacological properties.
Properties
IUPAC Name |
1-benzhydryl-4-(3-methylphenyl)sulfonylpiperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O2S/c1-20-9-8-14-23(19-20)29(27,28)26-17-15-25(16-18-26)24(21-10-4-2-5-11-21)22-12-6-3-7-13-22/h2-14,19,24H,15-18H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URRJUFLFWZOQAX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)S(=O)(=O)N2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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